molecular formula C11H19NO5 B1442679 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate CAS No. 500789-41-3

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Cat. No. B1442679
M. Wt: 245.27 g/mol
InChI Key: RZIYWKZWSSFEFI-UHFFFAOYSA-N
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Description

“4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate” is a chemical compound with the CAS Number: 500789-41-3 and Linear Formula: C11H19NO5 . It has a molecular weight of 245.28 .


Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . The reaction mixture is stirred at room temperature for 15 hours .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid, semi-solid, or liquid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Thermochromic Properties and Synthesis

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate has been utilized in the synthesis of compounds exhibiting thermochromic properties. A notable example is the study by Komissarov et al. (1991), where the oxidation of a related compound led to the formation of a product that exhibited thermochromism due to its dissociation into morpholine.

Novel Synthesis of Morpholine Derivatives

D'hooghe et al. (2006) explored the synthesis of morpholine derivatives using 1-tert-Butyl-2-(allyloxymethyl)aziridine, leading to the creation of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This research highlights the potential of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate in synthesizing novel morpholine compounds with potential applications in various fields. (D’hooghe et al., 2006)

Antimicrobial Evaluation

Nagavelli et al. (2014) conducted a study focusing on the antimicrobial properties of amides synthesized from Thiomorpholine carboxylate. Their research indicates the relevance of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate in producing compounds with potential antimicrobial applications. (Nagavelli et al., 2014)

Mass Spectrometry Studies

The behavior of compounds related to 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate under mass spectrometry conditions has been studied by Vul'fson et al. (1967). This research provides insights into the morpholinization of certain acids and their esters, highlighting the chemical behavior of morpholine derivatives. (Vul'fson et al., 1967)

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

4-O-tert-butyl 2-O-methyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYWKZWSSFEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730320
Record name 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

CAS RN

500789-41-3
Record name 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl iodide (9.38 ml, 150 mmol) was added to a suspension of 4-(tert-butoxycarbonyl)-2-morpholinecarboxylic acid (14.5 g, 62.6 mmol) and dry potassium carbonate (17.3 g, 125 mmol) in dry dimethylformamide (DMF) (360 ml). The mixture was stirred over night, filtered through Celite and concentrated. The residue was partitioned between dichloromethane and water. The organic phase was dried over magnesium sulfate and concentrated to give 22 g of crude product.
Quantity
9.38 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of morpholine-2,4-dicarboxylic acid 4-tert-butyl ester (supplied by NeoMPS, Inc.), (5.78 g, 25.0 mmol) in N,N-dimethylformamide (30 mL) was subsequently treated with potassium carbonate (4.14 g, 30.0 mmol) and iodomethane (7.10 g, 3.1 mL, 50.0 mmol). After stirring at room temperature for 18 h, the reaction mixture was diluted with water and the aqueous layer was extracted with ethyl acetate. The organic extracts were combined, washed with water (4×) and brine then filtered through a hydrophobic frit and the volatiles were removed in vacuo. The residue was purified by silica gel chromatography using a gradient of iso-hexanes/ethyl acetate 3:1 to 1:3 to afford the title compound (4.83 g, 79%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.49 (s, 9H), 3.06-3.15 (m, 2H), 3.56-3.64 (m, 1H), 3.75-3.79 (m, 1H), 3.81 (s, 3H), 4.00-4.14 (m, 3H). LCMS (m/z) 268.1 [M+Na], Tr=1.94 min.
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DF Fernández, M González-Esguevillas, S Keess… - Organic …, 2023 - ACS Publications
C(sp 3 )-rich aliphatic motifs in drug molecules are strongly associated with clinical success. Historically, the availability of compound libraries based on C(sp 3 )-rich cores has been …
Number of citations: 4 pubs.acs.org

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